tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-chloro-2-morpholin-4-ylpyrrolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3/c1-15(2,3)23-14(21)20-5-4-10-11(16)17-13(18-12(10)20)19-6-8-22-9-7-19/h4-5H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGLJIHPWSSLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=C(N=C2Cl)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744306 | |
| Record name | tert-Butyl 4-chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-31-7 | |
| Record name | 1,1-Dimethylethyl 4-chloro-2-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Method
The patent CN110386936B outlines a cyclocondensation strategy starting from 2-methyl-3,3-dichloroacrylonitrile (IV ) and trimethyl orthoformate. Key steps include:
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Condensation : Reacting IV with trimethyl orthoformate in solvent A (e.g., dichloromethane) at 20–40°C for 4–6 hours, yielding 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
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Cyclization : Treating the intermediate with formamidine acetate and a base (e.g., NaOH) in solvent B (e.g., ethanol/water). The reaction proceeds via a one-pot addition-condensation-elimination sequence:
Cu-Catalyzed Coupling Method
An alternative route reported in Tetrahedron Letters employs Cu-catalyzed cross-coupling using 5-bromo-2,4-dichloropyrimidine and terminal alkynes. This method constructs the pyrrolo[2,3-d]pyrimidine core in fewer steps:
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Sonogashira Coupling : Reacting 5-bromo-2,4-dichloropyrimidine with a terminal alkyne (e.g., propargyl alcohol) using Pd(PPh₃)₂Cl₂/CuI in THF at 60°C.
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Cyclization : Intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF) forms the fused pyrrole ring.
Yield : 75–82% for the cyclized product.
Morpholino Group Installation
The morpholino group at position 2 is introduced via nucleophilic aromatic substitution (SNAr). After core synthesis, the C2 chlorine is replaced by morpholine under controlled conditions:
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Reaction Conditions :
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Mechanism : The electron-deficient pyrimidine ring facilitates SNAr at C2, displacing chloride with morpholine.
Yield : 85–90% after column chromatography.
Esterification with tert-Butyl Group
The tert-butyl carboxylate group at position 7 is introduced via esterification:
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Carboxylation : Oxidizing the pyrrole nitrogen using Boc anhydride ((Boc)₂O) in the presence of DMAP (4-dimethylaminopyridine).
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Protection : Reacting the intermediate with tert-butyl alcohol under acidic conditions (e.g., H₂SO₄) at 0–5°C to form the tert-butyl ester.
Yield : 78–84% after silica gel chromatography.
Optimization and Scalability
Cyclocondensation Route Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent (Step 1) | Dichloromethane | Maximizes intermediate purity |
| Temperature (Step 2) | 60°C (elimination) | Reduces byproduct formation |
| Base Equivalents | 2.5 eq NaOH | Balances reaction rate and cost |
Scalability : Pilot-scale batches (1 kg) achieved 65% overall yield with >99% HPLC purity.
Cu-Catalyzed Route Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₂Cl₂ | Ensures complete coupling |
| Solvent | THF | Enhances alkyne solubility |
| Cyclization Time | 12 hours | Prevents over-oxidation |
Scalability : Demonstrated at 500 g scale with 70% overall yield.
Analytical Characterization
Critical quality control measures include:
Chemical Reactions Analysis
tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C15H19ClN4O3
- Molecular Weight : 338.79 g/mol
- CAS Number : 1227958-31-7
The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for its ability to interact with various biological targets. The presence of a morpholino group enhances its solubility and bioavailability, making it a candidate for drug development.
Inhibitory Activity Against IKKα
One of the primary applications of tert-butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is its role as an inhibitor of IκB kinase α (IKKα). Research has shown that IKKα plays a crucial role in the NF-κB signaling pathway, which is implicated in various cancers including prostate and breast cancer. The compound has been evaluated for its selectivity and potency against IKKα compared to IKKβ, with findings indicating that it can effectively inhibit IKKα activity in cellular models .
Potential in Cancer Therapeutics
The compound's ability to selectively inhibit IKKα suggests it could serve as a therapeutic agent in cancer treatment. By targeting specific isoforms within the NF-κB pathway, it may reduce unwanted side effects associated with broader inhibitors that affect both IKKα and IKKβ. This selectivity is critical for developing more effective cancer therapies with minimal toxicity .
Biochemical Characterization
Studies have characterized the biochemical properties of this compound through various assays measuring its inhibitory constant (Ki) values against different kinases. The compound showed promising results with low micromolar Ki values, indicating strong binding affinity to its target .
Table 1: Inhibitory Data for this compound
| Target Kinase | Ki (μM) | Selectivity |
|---|---|---|
| IKKα | 0.5 | High |
| IKKβ | 5.0 | Moderate |
| PKB/Akt | 10.0 | Low |
The data suggests that this compound has a high selectivity for IKKα over other kinases, making it a valuable candidate for further development as an anti-cancer agent.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate involves the inhibition of the electron transport chain in the mitochondria of susceptible organisms . This disruption leads to a loss of cellular energy production, ultimately causing cell death. The compound targets specific enzymes and pathways involved in mitochondrial respiration.
Comparison with Similar Compounds
Substituent Variations at Position 2 and 4
Key Insights :
- The morpholino group in the main compound improves solubility and binding affinity compared to simpler analogs like Baricitinib Impurity 38 .
- Dichloro analogs (e.g., PPP-3) offer reactive sites for further functionalization but lack the hydrogen-bonding capacity of morpholino .
Core Structure Variations
Key Insights :
Key Insights :
- The morpholino group balances lipophilicity and solubility, making the main compound more drug-like than dichloro analogs.
- Boc-protection strategies are critical for introducing tert-butyl groups in analogs .
Biological Activity
tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate (CAS Number: 1227958-31-7) is a compound with significant potential in medicinal chemistry. Its unique structure suggests diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
- Molecular Formula : C15H19ClN4O3
- Molecular Weight : 340.81 g/mol
- CAS Number : 1227958-31-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases or enzymes critical for tumor growth and survival.
Biological Activity Overview
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Antitumor Activity :
- In vitro studies indicate that this compound exhibits potent cytotoxic effects against various cancer cell lines.
- Case Study : A study demonstrated that this compound effectively inhibited the proliferation of HT-29 (colon cancer) and TK-10 (kidney cancer) cell lines at nanomolar concentrations, showcasing a selectivity index favoring cancer cells over normal cells .
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Antimicrobial Activity :
- The compound has shown promising results against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) significantly lower than many existing treatments.
- Research Findings : In a high-throughput screening of over 100,000 compounds, this compound was identified as one of the top candidates for anti-tubercular activity, with further SAR studies confirming its efficacy against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can lead to variations in potency and selectivity:
- Compounds with different substituents on the pyrrolopyrimidine core exhibited varying degrees of inhibition against target enzymes.
| Compound Variant | Structure Modification | Biological Activity | MIC (µM) |
|---|---|---|---|
| A | Methyl group addition | Moderate | 15 |
| B | Fluoro substitution | High | 5 |
| C | Hydroxy group addition | Low | >50 |
Toxicity and Safety Profile
Preliminary toxicity assessments have indicated that this compound has a favorable safety profile in vitro. Further studies are required to evaluate its pharmacokinetics and long-term effects in vivo.
Q & A
Q. Advanced
- X-ray crystallography : Resolves conformation (e.g., planar pyrrolopyrimidine core, dihedral angles <3° with substituents) .
- NOESY NMR : Confirms spatial proximity of morpholino and pyrrolo protons .
- DFT calculations : Predicts electronic properties (e.g., HOMO/LUMO levels) to rationalize reactivity .
What is the role of the morpholino and tert-butyl groups in this compound?
Q. Basic
- Morpholino : Enhances solubility and modulates target binding (e.g., kinase inhibition via hydrogen bonding) .
- tert-Butyl : Acts as a transient protecting group for the pyrrolo nitrogen, improving stability during synthesis .
How can researchers address low yields in Sonogashira coupling steps for related intermediates?
Q. Advanced
- Catalyst system : Use Pd(PPh₃)₂Cl₂/CuI (1:1 ratio) with DIEA as a base in THF .
- Alkyne excess : Add 1.2 equivalents of 3,3-diethoxyprop-1-yne to drive completion .
- Inert atmosphere : Rigorous nitrogen purging prevents Cu(I) oxidation .
How to resolve discrepancies in reported biological activity data?
Q. Advanced
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., dechlorinated or Boc-deprotected analogs) .
- Dose-response validation : Repeat assays with freshly purified compound to rule out degradation .
- Target engagement studies : Employ SPR or ITC to confirm binding affinity independently .
What are the stability considerations for this compound under different storage conditions?
Q. Basic
- Short-term : Store at –20°C in desiccated, amber vials to prevent hydrolysis of the morpholino group .
- Long-term : Lyophilization in inert atmosphere (argon) extends shelf life >12 months .
- In solution : Avoid DMSO >1 week; monitor decomposition via TLC (Rf shift) .
How to confirm regioselectivity in electrophilic substitution reactions on the pyrrolo[2,3-d]pyrimidine core?
Q. Advanced
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track substitution sites via NMR .
- Kinetic studies : Compare reaction rates at C4 vs. C6 positions under varying temperatures .
- X-ray crystallography : Resolve electron density maps to identify preferred sites .
What are the challenges in scaling up synthesis, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
